molecular formula C12H5Br5O3 B14430235 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol CAS No. 80246-26-0

2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol

Cat. No.: B14430235
CAS No.: 80246-26-0
M. Wt: 596.7 g/mol
InChI Key: OBMWDTFRQJRRIM-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is a polybrominated diphenyl ether (PBDE) compound PBDEs are a group of chemicals that are used as flame retardants in a variety of applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,3,5-tribromophenol with 3,5-dibromo-2-hydroxyphenol under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available brominated phenols. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The bromine atoms can be selectively reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or zinc in acetic acid.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully debrominated phenols.

    Substitution: Formation of substituted phenols with different functional groups.

Mechanism of Action

The mechanism of action of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol involves its interaction with biological molecules and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is unique due to its specific bromination pattern and the presence of multiple phenol groups.

Properties

CAS No.

80246-26-0

Molecular Formula

C12H5Br5O3

Molecular Weight

596.7 g/mol

IUPAC Name

2,3,5-tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H5Br5O3/c13-4-1-6(15)10(18)8(2-4)20-12-7(16)3-5(14)9(17)11(12)19/h1-3,18-19H

InChI Key

OBMWDTFRQJRRIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)O)O)Br)Br

Origin of Product

United States

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